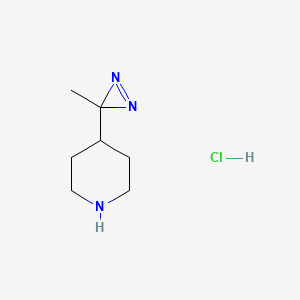
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . It is a diazirine-containing compound, which is often used in photoreactive labeling and cross-linking studies due to its ability to form covalent bonds with nearby molecules upon exposure to UV light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment to the piperidine ring: The diazirine ring is then attached to a piperidine ring through a series of chemical reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Photoreactive cross-linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Nucleophilic substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
UV light: Used to activate the diazirine ring for cross-linking reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products
Cross-linked products: Formed when the activated diazirine ring covalently bonds with nearby molecules.
Substituted piperidines: Formed through nucleophilic substitution reactions.
科学研究应用
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .
相似化合物的比较
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)methylpiperidine hydrochloride: Another similar compound with a trifluoromethyl group and a methyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine and piperidine structure, which allows for precise photoreactive labeling and cross-linking studies. Its methyl group provides distinct reactivity compared to similar compounds with trifluoromethyl groups .
属性
IUPAC Name |
4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWUYPWMWMVOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
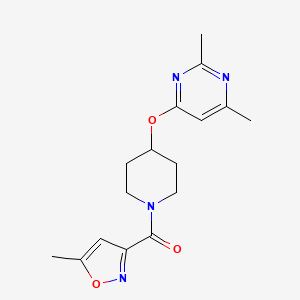
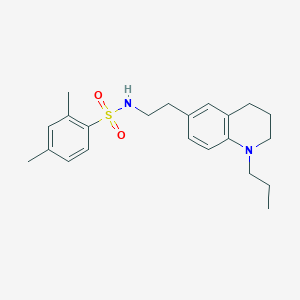
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
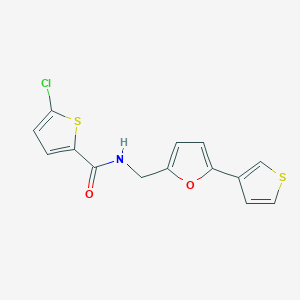
![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)
![(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2582515.png)
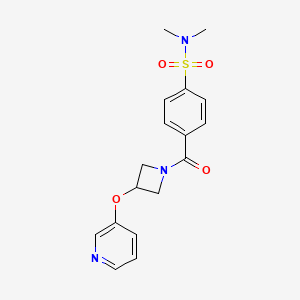
![8-(4-ethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
![2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2582520.png)
![4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582525.png)
![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
